molecular formula C₁₀H₁₃NO₂S B024001 2-Methyl-1-Tosyl-Aziridine CAS No. 119461-40-4

2-Methyl-1-Tosyl-Aziridine

Cat. No. B024001
CAS RN: 119461-40-4
M. Wt: 211.28 g/mol
InChI Key: DRZLZRGBQZRSJI-UHFFFAOYSA-N
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Description

2-Methyl-1-Tosyl-Aziridine (2-MTA) is an organic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. It is a versatile reagent, which can be used to synthesize a variety of compounds, including those with pharmaceutical and agrochemical applications. 2-MTA is also used in the synthesis of heterocyclic compounds, such as cyclic amines, aziridines and azirines. In addition, 2-MTA has been used for the synthesis of polymers, as well as for the preparation of polymeric and oligomeric materials.

Scientific Research Applications

  • Immunological Applications : A derivative of aziridine, 2-hydroxy-methyl-1-(N-phtaloyltryptophyl) aziridine, has been shown to stimulate human lymphocyte proliferation and interleukin secretion, potentially aiding in non-specific cell-mediated immune responses (Baba Ahmed et al., 2008).

  • Synthesis of Amino Acids and Other Compounds : Tosyl-aziridine-2-t-butyl carboxylate, synthesized from Tos-Ser-O-tBu under Mitsunobu conditions, serves as a valuable precursor for α- and β-amino acids and other synthetic targets (Solomon et al., 1996).

  • Preparation of Difluoromethyl-β-tryptamine Analogues : N-Tosyl-2-(difluoromethyl)aziridine is used to prepare difluoromethyl-β-tryptamine analogues with excellent yield and regioselectivity (Kurosato et al., 2015).

  • Stereocontrol in Synthesis : A stereoselective approach has been developed for synthesizing cis- and trans-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines, enabling specific ring opening by various nucleophiles (Moens et al., 2014).

  • Polymerization Applications : Organocatalytic ring-opening polymerization of N-tosyl aziridines has been explored as a metal-free route to poly(aziridine)s and related block copolymers (Bakkali-Hassani et al., 2016).

  • Antimalarial Pharmacophores : Microwave-assisted ring opening of 2-(aminomethyl)aziridines to 1,2,3-triaminopropanes shows potential as novel antimalarial pharmacophores (D’hooghe et al., 2011).

  • Asymmetric Synthesis of Natural Products : Stable bicyclic aziridinium ions have been prepared, offering efficient routes for asymmetric synthesis of biologically important natural products (Choi et al., 2017).

  • Ring-Opening Reactions : N-tosyl aziridines can be opened efficiently with amines and water, yielding amino alcohols under mild conditions (Chakraborty et al., 2003).

  • Synthesis of Enantiomerically Pure Compounds : A method for preparing N-tosyl aziridine-2-carboxylate methyl esters and aziridine-2-carboxamide with enantiomerically pure compounds has been developed (Marzorati et al., 2007).

  • Nucleophilic Ring Opening for Amino Acids Synthesis : Nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents has been utilized for an enantioefficient synthesis of unsaturated amino acids (Baldwin et al., 1987).

Mechanism of Action

The aziridine ring can be activated with protic or Lewis acids leading to the formation of corresponding aziridinium ion that can easily react with a nucleophile . The ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups .

Safety and Hazards

The safety data sheet for 2-Methyl-1-Tosyl-Aziridine indicates that it has hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These enable the further construction of a variety of biologically and pharmaceutically important drugs . The living anionic polymerization of activated aziridines is a promising area of research .

properties

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZLZRGBQZRSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337823
Record name 2-Methyl-1-Tosyl-Aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119461-40-4
Record name 2-Methyl-1-Tosyl-Aziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methylaziridine (3.6 ml, 51 mmol) was added to a 10% aqueous KOH solution (30 ml) and cooled in an ice bath for 30 min. To this solution p-toluenesulfonyl chloride (9.9 g, 52 mmol) was added rapidly while maintaining the temperature below 4° C. The resulting mixture was stirred for 30 min at 0° C., then stirred at room temperature overnight. The white precipitate was washed multiple times with cold water and dried under vacuum. The washed product was dissolved in hot petroleum ether and allowed to crystallize at 0° C., yielding colorless crystals (6.3 g, 57% yield).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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